molecular formula C16H19Br5O11 B12659589 D-Glucitol pentakis(bromoacetate) CAS No. 94248-56-3

D-Glucitol pentakis(bromoacetate)

Cat. No.: B12659589
CAS No.: 94248-56-3
M. Wt: 786.8 g/mol
InChI Key: HTDFEOMEJJBSFB-PSNKQFAISA-N
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Preparation Methods

The synthesis of D-Glucitol pentakis(bromoacetate) typically involves the esterification of D-glucitol with bromoacetic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the pentakis ester. The reaction conditions often include the use of a catalyst and an appropriate solvent to facilitate the esterification process . Industrial production methods may involve large-scale esterification reactors and purification steps to isolate the desired product.

Chemical Reactions Analysis

D-Glucitol pentakis(bromoacetate) undergoes various chemical reactions, including:

Common reagents used in these reactions include bases for substitution reactions and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

D-Glucitol pentakis(bromoacetate) has several scientific research applications:

Mechanism of Action

The mechanism of action of D-Glucitol pentakis(bromoacetate) involves its interaction with various molecular targets. The ester groups can undergo hydrolysis, releasing bromoacetic acid, which can then interact with biological molecules. The specific pathways and molecular targets depend on the context of its use, such as in drug delivery or as a biochemical reagent .

Comparison with Similar Compounds

D-Glucitol pentakis(bromoacetate) can be compared with other similar compounds, such as:

The uniqueness of D-Glucitol pentakis(bromoacetate) lies in its specific esterification with bromoacetic acid, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

94248-56-3

Molecular Formula

C16H19Br5O11

Molecular Weight

786.8 g/mol

IUPAC Name

[(2S,3R,4R,5R)-2,3,4,5-tetrakis[(2-bromoacetyl)oxy]-6-hydroxyhexyl] 2-bromoacetate

InChI

InChI=1S/C16H19Br5O11/c17-1-10(23)28-7-9(30-12(25)3-19)16(32-14(27)5-21)15(31-13(26)4-20)8(6-22)29-11(24)2-18/h8-9,15-16,22H,1-7H2/t8-,9+,15-,16-/m1/s1

InChI Key

HTDFEOMEJJBSFB-PSNKQFAISA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](COC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr)O

Canonical SMILES

C(C(C(C(C(COC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr)O

Origin of Product

United States

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